2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, an oxadiazole ring, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
- 2-(3,4-dimethylphenoxy)-N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of a phenoxy group, an oxadiazole ring, and a methyl-substituted phenyl group makes it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C23H27N3O3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)26(22(27)14-28-20-10-9-17(4)18(5)12-20)13-21-24-23(25-29-21)19-8-6-7-16(3)11-19/h6-12,15H,13-14H2,1-5H3 |
InChI Key |
IJOSVAKGSKMZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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